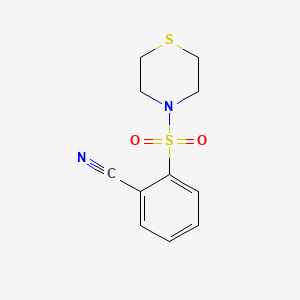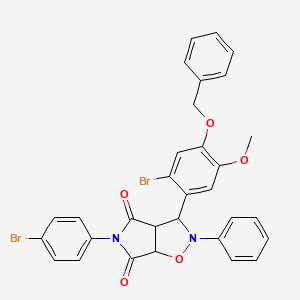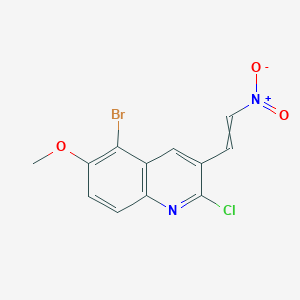![molecular formula C20H27N5O4S B12626385 N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine is a complex organic compound that features a unique structure combining an imidazo[1,2-a]benzimidazole moiety with methionyl and valine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]benzimidazole core. This can be achieved through cyclization reactions involving amido-nitriles and other precursors under mild conditions, often catalyzed by nickel . The subsequent attachment of methionyl and valine residues requires peptide coupling reactions, which are facilitated by reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine can undergo various chemical reactions, including:
Oxidation: The methionyl residue can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The imidazo[1,2-a]benzimidazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]benzimidazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized methionyl derivatives, reduced imidazo[1,2-a]benzimidazole compounds, and substituted analogs with various functional groups attached to the core structure.
科学的研究の応用
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biochemical pathways and producing therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazo[1,2-a]benzimidazole derivatives, such as:
- 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
- 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts
- 1,2-disubstituted benzimidazoles
Uniqueness
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine is unique due to its combination of an imidazo[1,2-a]benzimidazole core with methionyl and valine residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H27N5O4S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H27N5O4S/c1-12(2)16(18(27)28)23-17(26)14(8-11-30-3)22-20(29)25-10-9-24-15-7-5-4-6-13(15)21-19(24)25/h4-7,12,14,16H,8-11H2,1-3H3,(H,22,29)(H,23,26)(H,27,28)/t14-,16+/m0/s1 |
InChIキー |
XQDAWIQTQMCMSY-GOEBONIOSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)


![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)

![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)


![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)
![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)


